Cyanamide, chloro(1,1-dimethylethyl)-

Description

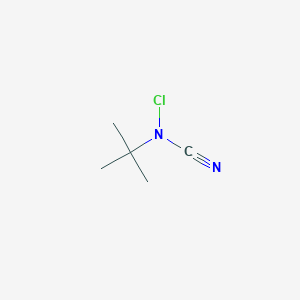

Cyanamide, chloro(1,1-dimethylethyl)- is a substituted cyanamide derivative characterized by a tert-butyl (1,1-dimethylethyl) group and a chlorine atom attached to the cyanamide backbone (R2N-C≡N). The tert-butyl group is known for imparting steric bulk, influencing solubility and stability, while the chlorine atom may enhance electrophilicity, enabling nucleophilic substitution reactions .

Properties

CAS No. |

502143-99-9 |

|---|---|

Molecular Formula |

C5H9ClN2 |

Molecular Weight |

132.59 g/mol |

IUPAC Name |

tert-butyl(chloro)cyanamide |

InChI |

InChI=1S/C5H9ClN2/c1-5(2,3)8(6)4-7/h1-3H3 |

InChI Key |

COFGNZQYODCPSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis from tert-Butylamine and Cyanogen Chloride

The most widely documented method involves a two-step process:

Step 1: Formation of tert-Butylcyanamide

tert-Butylamine reacts with cyanogen chloride (ClCN) in the presence of a base (e.g., NaOH) to yield tert-butylcyanamide. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

$$

\text{(CH}3\text{)}3\text{CNH}2 + \text{ClCN} \xrightarrow{\text{NaOH, DCM}} \text{(CH}3\text{)}_3\text{CNHCN}

$$

Step 2: Chlorination to tert-Butyl N-Chlorocyanamide

The intermediate tert-butylcyanamide is treated with chlorine gas (Cl$$2$$) or sulfuryl chloride (SO$$2$$Cl$$_2$$) in a polar aprotic solvent (e.g., acetonitrile) at 25–40°C. This step introduces the chlorine atom, resulting in the final product.

$$

\text{(CH}3\text{)}3\text{CNHCN} + \text{Cl}2 \rightarrow \text{(CH}3\text{)}_3\text{CNClCN} + \text{HCl}

$$

Key Parameters

Alternative Single-Pot Method Using tert-Butyl Isocyanide

A less common but efficient approach utilizes tert-butyl isocyanide and chlorine gas under UV irradiation. This method avoids intermediate isolation and achieves comparable yields:

$$

\text{(CH}3\text{)}3\text{CNC} + \text{Cl}2 \xrightarrow{\text{UV, 25°C}} \text{(CH}3\text{)}_3\text{CNClCN}

$$

Advantages

- Reduced reaction time (4–6 hours).

- No requirement for cyanogen chloride, enhancing safety.

Reaction Optimization and Scalability

Catalytic Enhancements

The use of Lewis acids (e.g., AlCl$$3$$) in the chlorination step improves reaction efficiency. For example, adding 5 mol% AlCl$$3$$ increases the yield to 90% by facilitating Cl$$^+$$ transfer.

Industrial-Scale Production

Pilot-scale studies (10 kg batches) demonstrate consistent yields of 82–84% when using continuous flow reactors. Key parameters include:

- Temperature : 30°C (chlorination step).

- Residence Time : 45 minutes.

- Workup : Aqueous NaHCO$$_3$$ wash followed by recrystallization from hexane.

Characterization and Stability

Spectroscopic Data

Stability Profile

tert-Butyl N-chlorocyanamide remains stable for >2 years under ambient conditions when stored in amber glass containers. No significant decomposition is observed at temperatures <40°C.

Applications in Organic Synthesis

Chemical Reactions Analysis

Types of Reactions

Cyanamide, chloro(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include N-chlorosuccinimide, zinc cyanide, and various metal catalysts . The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitriles, while substitution reactions can produce a variety of substituted cyanamides.

Scientific Research Applications

Cyanamide, chloro(1,1-dimethylethyl)- has numerous applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyanamide, chloro(1,1-dimethylethyl)- involves its reactivity with nucleophiles and electrophiles. The compound’s unique NCN connectivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Functional Group and Molecular Structure

The following table highlights key differences between Cyanamide, chloro(1,1-dimethylethyl)- and structurally related compounds:

Reactivity and Stability

- Cyanamide Derivative : The cyanamide group (-N-C≡N) is highly polar, promoting hydrogen bonding and solubility in polar solvents. The chlorine atom adjacent to the tert-butyl group may participate in nucleophilic substitution reactions, similar to tert-butyldimethylsilyl chloride, which reacts with hydroxyl groups .

- tert-Butyldimethylsilyl Chloride : Exhibits high reactivity toward nucleophiles (e.g., alcohols, amines) due to the electrophilic silicon center. The tert-butyl group provides steric protection, enhancing stability .

- Carbamate Ester : The carbamate group (-O-CO-N-) is hydrolytically stable under mild conditions but cleavable under acidic/basic conditions. The tert-butyl group may reduce volatility compared to smaller alkyl analogs .

Q & A

Q. What are the key synthetic routes for chloro(1,1-dimethylethyl)cyanamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Grignard reagent intermediates, such as tert-butylmagnesium chloride (synonym: chloro(1,1-dimethylethyl)magnesium). Critical parameters include:

- Solvent choice : Diethyl ether is commonly used due to its ability to stabilize Grignard intermediates .

- Temperature control : Reactions typically proceed at low temperatures (−20°C to 0°C) to minimize side reactions.

- Stoichiometric ratios : Ensure precise molar ratios of cyanamide to Grignard reagent (1:1.05) to avoid excess unreacted starting material. Post-synthesis, purify via column chromatography using ethyl acetate/hexane gradients (30:20 ratio) to isolate the compound .

Q. Which spectroscopic techniques are most effective for structural confirmation of chloro(1,1-dimethylethyl)cyanamide?

Methodological Answer: Use a multi-technique approach:

- FTIR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, tert-butyl C-H stretches at 2924–2826 cm⁻¹) .

- GC-MS : Compare retention times and fragmentation patterns with NIST library data (e.g., molecular ion peak at m/z 116.87) .

- NMR : Confirm tert-butyl group integration (9H singlet in H NMR at δ 1.2–1.4 ppm) and cyanamide connectivity via C NMR .

Q. How should researchers handle purification and stability challenges for this compound?

Methodological Answer:

- Purification : Use silica gel chromatography with ethyl acetate/hexane eluents to separate impurities like 1-Tetradecene or Pentadecane .

- Stability : Store under inert atmosphere (argon/nitrogen) at −20°C to prevent hydrolysis of the cyanamide group. Monitor degradation via periodic HPLC analysis (retention time ~2.5 min under CCl₄ conditions) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of chloro(1,1-dimethylethyl)cyanamide in organometallic reactions?

Methodological Answer: The tert-butyl group sterically shields the cyanamide nitrogen, directing reactivity toward electrophilic sites. For example:

- In cross-coupling reactions, the compound acts as a nitrile precursor, forming C–N bonds via palladium-catalyzed pathways.

- Kinetic studies (e.g., variable-temperature P NMR) can track intermediates in catalytic cycles . Computational DFT modeling (e.g., Gaussian 16) predicts electron density distribution, identifying nucleophilic/electrophilic regions .

Q. How can researchers resolve contradictions between experimental and computational data on this compound’s electronic properties?

Methodological Answer:

- Data reconciliation : Compare experimental UV-Vis spectra (λₘₐₐₓ) with TD-DFT calculations. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects .

- Error analysis : Quantify discrepancies using root-mean-square deviation (RMSD). Re-examine assumptions in computational models (e.g., implicit vs. explicit solvation) .

Q. What strategies optimize experimental design for studying degradation pathways under environmental conditions?

Methodological Answer:

- Controlled degradation studies : Expose the compound to UV light (254 nm) or aqueous buffers (pH 4–10) and analyze products via LC-MS/MS.

- Isotope labeling : Use N-labeled cyanamide to trace degradation intermediates .

- Statistical design : Apply Box-Behnken models to evaluate the impact of temperature, pH, and light intensity on half-life .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results in antimicrobial assays?

Methodological Answer:

- Replicate experiments : Conduct triplicate tests against S. typhimurium with positive/negative controls (e.g., ampicillin) .

- Variable optimization : Adjust inoculum size (e.g., 10⁵–10⁷ CFU/mL) and incubation time (12–48 hrs) to account for growth phase dependencies.

- Synergistic effects : Test combinatorial interactions with adjuvants (e.g., EDTA) to enhance membrane permeability .

Methodological Frameworks

- Experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research objectives .

- Data interpretation : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., comparing reactivity of tert-butyl vs. isopropyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.